molecular formula C13H20O3 B14511400 3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol CAS No. 64049-40-7

3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol

Cat. No.: B14511400
CAS No.: 64049-40-7
M. Wt: 224.30 g/mol
InChI Key: MOTVHOCKVVIRIG-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol is an organic compound characterized by its unique molecular structure It consists of a propanediol backbone with an isopropyl-o-tolyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol typically involves the reaction of 5-isopropyl-o-tolyl alcohol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by nucleophilic attack from the alcohol group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Isopropyl-o-tolyl)-5-(2-propynyloxymethyl)-2-oxazolidinone: Shares a similar structural motif but differs in functional groups and ring structures.

    5-Isopropyl-o-tolyl nicotinate: Contains a similar aromatic ring system but has different substituents and functional groups.

Uniqueness

3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol is unique due to its specific combination of functional groups and molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

64049-40-7

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-(2-methyl-5-propan-2-ylphenoxy)propane-1,2-diol

InChI

InChI=1S/C13H20O3/c1-9(2)11-5-4-10(3)13(6-11)16-8-12(15)7-14/h4-6,9,12,14-15H,7-8H2,1-3H3

InChI Key

MOTVHOCKVVIRIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(CO)O

Origin of Product

United States

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